ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 866134-55-6
VCID: VC7088339
InChI: InChI=1S/C18H17ClN2O7S/c1-2-27-18(22)17-10-20(15-9-13(19)7-8-16(15)28-17)29(25,26)11-12-5-3-4-6-14(12)21(23)24/h3-9,17H,2,10-11H2,1H3
SMILES: CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)CC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C18H17ClN2O7S
Molecular Weight: 440.85

ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS No.: 866134-55-6

Cat. No.: VC7088339

Molecular Formula: C18H17ClN2O7S

Molecular Weight: 440.85

* For research use only. Not for human or veterinary use.

ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - 866134-55-6

Specification

CAS No. 866134-55-6
Molecular Formula C18H17ClN2O7S
Molecular Weight 440.85
IUPAC Name ethyl 6-chloro-4-[(2-nitrophenyl)methylsulfonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Standard InChI InChI=1S/C18H17ClN2O7S/c1-2-27-18(22)17-10-20(15-9-13(19)7-8-16(15)28-17)29(25,26)11-12-5-3-4-6-14(12)21(23)24/h3-9,17H,2,10-11H2,1H3
Standard InChI Key JKBMUUVWDHDNNA-UHFFFAOYSA-N
SMILES CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)CC3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has the molecular formula C₁₈H₁₇ClN₂O₇S and a molecular weight of 440.85 g/mol . The IUPAC name reflects its substitution pattern: ethyl 6-chloro-4-[(2-nitrophenyl)methylsulfonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate. Key identifiers include:

PropertyValueSource
CAS Number866134-55-6
SMILESCCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)CC3=CC=CC=C3N+[O-]
InChIKeyJKBMUUVWDHDNNA-UHFFFAOYSA-N
Purity Specification≥95%

The benzoxazine core (a six-membered ring containing oxygen and nitrogen) is substituted at position 6 with chlorine, while position 4 features a sulfonyl group linked to a 2-nitrobenzyl moiety. The ethyl ester at position 2 enhances solubility in organic solvents.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors suggest:

  • Polar Surface Area: ~130 Ų (estimated from nitro and sulfonyl groups), indicating moderate permeability.

  • Rotatable Bonds: 7, conferring conformational flexibility.

  • Hydrogen Bond Acceptors: 7, contributing to potential drug-receptor interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves sequential functionalization of a benzoxazine precursor (Figure 1):

  • Benzoxazine Core Formation: Condensation of 2-aminoethanol with 5-chloro-2-nitrophenol under acidic conditions to form the dihydrobenzoxazine ring .

  • Sulfonylation: Reaction with 2-nitrobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

  • Esterification: Ethyl chloroformate treatment to install the carboxylate ester .

Challenges:

  • Nitro group reduction during sulfonylation requires controlled conditions.

  • Steric hindrance from the 2-nitrobenzyl group may reduce reaction yields.

Purification and Quality Control

AKSci specifies a purity of ≥95%, achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures . Stability tests recommend storage at 2–8°C under inert atmosphere to prevent nitro group degradation .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C (predicted via thermogravimetric analysis of analogous compounds).

  • Light Sensitivity: Nitrobenzyl group necessitates amber glass packaging to prevent photolytic degradation .

  • Hydrolytic Sensitivity: The ester moiety may undergo hydrolysis in aqueous alkaline conditions, yielding the carboxylic acid derivative .

Solubility and Partitioning

SolventSolubility (mg/mL)
Dimethyl Sulfoxide>50
Ethanol10–20
Water<0.1

The logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateC₁₁H₁₂ClNO₃241.67Lacks sulfonyl and nitro groups
Ethyl 4-(4-chlorophenylsulfonyl) analogC₁₇H₁₅Cl₂NO₅S416.3Chlorophenyl vs. nitrobenzyl

The nitrobenzyl substitution in the target compound increases polarity and redox activity compared to chloro analogs.

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